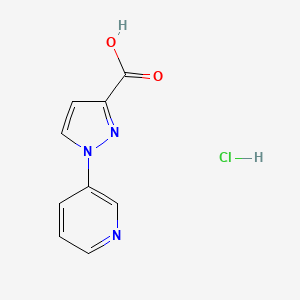

1-Pyridin-3-ylpyrazole-3-carboxylic acid;hydrochloride

Description

Chemical Name: 1-(Piperidin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride

IUPAC Name: 1-Pyridin-3-ylpyrazole-3-carboxylic acid hydrochloride

CAS Number: 1955556-64-5

Molecular Formula: C₉H₁₄ClN₃O₂

Molecular Weight: 231.68 g/mol

Appearance: White to off-white powder

Storage: Room temperature .

This compound features a pyridine ring substituted at the 3-position with a pyrazole moiety, which is further functionalized with a carboxylic acid group. The hydrochloride salt enhances its solubility and stability, making it relevant for pharmaceutical and chemical research. While safety data are currently unavailable, its structural analogs have been studied for diverse applications, including enzyme inhibition and drug delivery .

Properties

IUPAC Name |

1-pyridin-3-ylpyrazole-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2.ClH/c13-9(14)8-3-5-12(11-8)7-2-1-4-10-6-7;/h1-6H,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCIKRGNAKAQBAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C=CC(=N2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Hydrazinopyridine Derivatives with Maleates

Reaction Pathway and Intermediate Formation

The most widely documented approach involves cyclizing 3-hydrazinopyridine dihydrochloride with dialkyl maleates. As detailed in US9522900B2, this method proceeds through a four-step sequence:

- Cyclization : 3-Hydrazinopyridine dihydrochloride reacts with dialkyl maleate (e.g., diethyl maleate) in the presence of sodium ethoxide, forming alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate.

- Chlorination : Treatment with phosphorus oxybromide (POBr₃) converts the pyrazolidine intermediate to alkyl 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate.

- Oxidation : Potassium permanganate (KMnO₄) oxidizes the dihydropyrazole to alkyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate.

- Hydrolysis and Decarboxylation : Acidic hydrolysis (HCl) yields 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride, which undergoes decarboxylation under thermal or catalytic conditions to form 3-(3-chloro-1H-pyrazol-1-yl)pyridine.

Key Data:

Diazotization and Chlorination of Amino Intermediates

Formation of 3-(3-Amino-1H-pyrazol-1-yl)pyridine

Patent CA2954345A1 describes an alternative route starting with 3-hydrazinopyridine dihydrochloride and 3-ethoxyacrylonitrile. Cyclization in anhydrous alcohol (e.g., ethanol) with sodium ethoxide yields 3-(3-amino-1H-pyrazol-1-yl)pyridine.

Conversion to Chloro Derivative

The amino group is diazotized using sodium nitrite (NaNO₂) in aqueous HCl at 0–5°C, forming a diazonium salt. Subsequent treatment with copper(I) chloride (CuCl) in toluene at 0–25°C replaces the diazo group with chlorine, yielding 3-(3-chloro-1H-pyrazol-1-yl)pyridine. Hydrolysis of the ester intermediate (if present) with HCl provides the carboxylic acid hydrochloride.

Optimization Insights:

Sonication-Assisted Cyclization

Microwave and Ultrasonic Acceleration

A novel method reported by Orient Journal of Chemistry utilizes sonication to accelerate cyclization. Starting with nicotinic acid (pyridine-3-carboxylic acid), the process involves:

- Esterification : Conversion to methyl nicotinate using methanol and H₂SO₄.

- Oxonitrile Formation : Reaction with acetonitrile and NaH in toluene.

- Cyclization : Hydrazine hydrate in acetic acid under ultrasonication (1–2 hours) forms 1-pyridin-3-ylpyrazole-3-carboxylic acid.

Advantages:

Comparative Analysis of Methodologies

Yield and Scalability

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions: 1-Pyridin-3-ylpyrazole-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and pyrazole rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) are used for electrophilic substitution, while nucleophilic substitution can be facilitated by reagents like sodium azide.

Major Products:

Oxidation: N-oxides of the pyridine and pyrazole rings.

Reduction: Alcohol derivatives of the carboxylic acid group.

Substitution: Halogenated and azide-substituted derivatives.

Scientific Research Applications

1-Pyridin-3-ylpyrazole-3-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

Molecular Targets: It can interact with enzymes and receptors, modulating their activity.

Pathways Involved: The compound may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

1-(Pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic Acid Hydrochloride

CAS : 156113-65-4

Formula : C₇H₁₁ClN₄O₂

Molecular Weight : 218.64 g/mol

Key Differences :

- Replaces the pyridine-pyrazole scaffold with a pyrrolidine-triazole system.

- Smaller molecular weight due to reduced carbon chain length.

- Triazole rings are known for enhanced metabolic stability and metal-binding properties compared to pyrazoles .

1-(Pyrimidin-2-yl)piperidine-3-carboxylic Acid Hydrochloride

CAS : 1185296-02-9

Formula : C₁₀H₁₃ClN₄O₂

Molecular Weight : 256.69 g/mol

Key Differences :

1-(3-Chloropyridin-2-yl)cyclopropane-1-carboxylic Acid Hydrochloride

CAS : Referenced under 2197053-41-9

Key Differences :

1-Methyl-2-(3-pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic Acid Hydrochloride

Key Differences :

- Features a pyrrolidine ring instead of pyrazole.

- Methyl and propyl substituents may alter pharmacokinetic properties, such as half-life and tissue penetration .

Structural and Functional Comparison Table

Biological Activity

1-Pyridin-3-ylpyrazole-3-carboxylic acid; hydrochloride (CAS No. 2361643-70-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring linked to a pyrazole moiety, with a carboxylic acid functional group. Its molecular structure can be represented as follows:

This configuration is crucial for its biological interactions, particularly in enzyme inhibition and receptor binding.

Mechanisms of Biological Activity

The biological activity of 1-Pyridin-3-ylpyrazole-3-carboxylic acid; hydrochloride can be categorized into several key areas:

1. Antiviral Activity

Research indicates that derivatives of this compound exhibit antiviral properties, particularly against HIV. In biochemical assays, certain analogues showed significant inhibition of HIV reverse transcriptase (RT) and RNase H activity. For example, one study reported an effective concentration (EC50) of 10 µM for a related compound in cell-based antiviral activity tests .

2. Anticancer Properties

The compound's ability to inhibit specific cancer cell lines has been explored. For instance, it has shown promise in inhibiting the proliferation of various tumor cells through mechanisms involving apoptosis and cell cycle arrest .

3. Neuroprotective Effects

Some studies suggest that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. It has been associated with improved cognitive function and reduced neuronal damage in preclinical models .

Case Studies

Several case studies highlight the therapeutic potential of 1-Pyridin-3-ylpyrazole-3-carboxylic acid; hydrochloride:

Case Study 1: HIV Inhibition

A study conducted on the compound's derivatives demonstrated their capability to inhibit HIV replication significantly. The results indicated that modifications to the carboxylic acid group enhanced antiviral efficacy, with some compounds achieving over 90% inhibition at low concentrations .

Case Study 2: Cancer Cell Proliferation

In vitro studies on various cancer cell lines revealed that the compound could induce apoptosis and inhibit cell growth. The mechanism was linked to the activation of caspases and modulation of apoptotic pathways .

Research Findings

Recent findings from various studies are summarized in the following table:

| Biological Activity | Effective Concentration (EC50) | Mechanism |

|---|---|---|

| HIV RT Inhibition | 10 µM | Enzyme inhibition |

| Cancer Cell Inhibition | Varies by cell line | Apoptosis induction |

| Neuroprotection | Not quantified | Cognitive improvement |

Q & A

Q. What are the recommended synthetic routes for 1-Pyridin-3-ylpyrazole-3-carboxylic acid; hydrochloride?

The synthesis typically involves cyclization of precursors to form the pyrazole ring, followed by functionalization of the pyridine moiety. For example, one approach may use pyridine-3-carboxylic acid derivatives as starting materials, with subsequent coupling to pyrazole intermediates under acidic or basic conditions. Reaction optimization (e.g., temperature, solvent, catalyst) is critical to avoid side products like over-alkylated species . Characterization via NMR and mass spectrometry is essential to confirm purity and structure .

Q. How can solubility and stability of this compound be experimentally determined in aqueous and organic solvents?

Solubility can be assessed using UV-Vis spectroscopy or gravimetric methods across solvents (e.g., DMSO, water, ethanol). Stability studies should include pH-dependent degradation assays (e.g., HPLC monitoring under acidic/neutral/alkaline conditions) and thermal analysis (TGA/DSC) to identify decomposition temperatures . Storage recommendations (e.g., -20°C in anhydrous conditions) should align with observed hygroscopicity and oxidation sensitivity .

Q. What spectroscopic techniques are most effective for characterizing its structure?

- NMR : H and C NMR to confirm proton environments and carbon frameworks, particularly distinguishing pyridine and pyrazole ring signals .

- IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500-3000 cm) and pyridine/pyrazole ring vibrations.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (231.68 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes)?

Molecular docking (using tools like AutoDock or Schrödinger) can simulate binding affinities to active sites, focusing on the pyridine ring’s π-π stacking and the carboxylic acid’s hydrogen-bonding potential. Density Functional Theory (DFT) calculations may optimize geometries and electronic properties (e.g., charge distribution) to rationalize reactivity . Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC values)?

- Meta-analysis : Compare experimental conditions (e.g., buffer pH, assay temperature, cell lines) across studies. For instance, variations in IC may arise from differences in protonation states of the pyridine moiety at physiological pH .

- Dose-Response Reproducibility : Conduct orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm activity trends. Include positive/negative controls to rule out assay-specific artifacts .

Q. How does the hydrochloride salt form influence crystallography and polymorphism studies?

Single-crystal X-ray diffraction can reveal salt formation’s impact on lattice packing and hydrogen-bonding networks. Compare polymorphs (e.g., anhydrous vs. hydrated forms) via PXRD to assess stability under humidity. The chloride counterion may enhance solubility but introduce lattice defects affecting reproducibility .

Methodological Guidance for Data Interpretation

Q. What analytical approaches validate synthetic intermediates during multi-step synthesis?

Use LC-MS with inline UV detection to track reaction progress and identify byproducts. For example, intermediates with unreacted pyridine or pyrazole rings will exhibit distinct retention times and fragmentation patterns. Quantify yields via calibration curves against internal standards .

Q. How to design SAR (Structure-Activity Relationship) studies for derivatives of this compound?

- Core Modifications : Systematically alter substituents on the pyridine (e.g., electron-withdrawing groups) and pyrazole (e.g., methyl vs. ethyl groups) to assess steric/electronic effects.

- In Silico Screening : Prioritize derivatives using ADMET prediction tools to filter candidates with poor bioavailability or toxicity risks .

Safety and Handling Protocols

Q. What PPE and waste disposal protocols are recommended for lab handling?

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods during weighing to avoid inhalation of fine powders .

- Waste Disposal : Neutralize acidic residues (e.g., with sodium bicarbonate) before disposal in designated hazardous waste containers. Avoid aqueous release due to potential ecotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.